Cas no 16588-39-9 (Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-)
![Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- structure](https://nl.kuujia.com/scimg/cas/16588-39-9x500.png)
16588-39-9 structure
Productnaam:Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-
Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-
- 4-[(2E)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide
- 4-(8-Hydroxy-[5]chinolylazo)-benzolsulfonsaeure-amid
- 4-(8-hydroxy-[5]quinolylazo)-benzenesulfonic acid amide
- 4-(8-hydroxy-quinolin-5-ylazo)-benzenesulfonamide
- 5-(p-Sulfamidobenzolazo)-8-hydroxychinolin
- CHEMBL2094685
- DNDI1417410
- HMS2886C21
- NSC114372
- p-< (8-hydroxy-5-quinolyl)azo> benzenesulphonamide
- p-Sulfamidobenzolazo-8-hydroxychinolin
- MLS001197237
- DTXSID60507429
- 4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide
- CS-0906320
- NSC-114372
- HY-157141
- 4-[(2E)-2-(8-Oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonamide
- SR-01000109699
- 16588-39-9
- AKOS001617384
- CHEMBL1442500
- SR-01000109699-1
- Antibacterial agent 163
- SMR000555382
- 4-[(1E)-2-(8-HYDROXYQUINOLIN-5-YL)DIAZEN-1-YL]BENZENE-1-SULFONAMIDE
-
- Inchi: InChI=1S/C15H12N4O3S/c16-23(21,22)11-5-3-10(4-6-11)18-19-13-7-8-14(20)15-12(13)2-1-9-17-15/h1-9,20H,(H2,16,21,22)/b19-18+
- InChI-sleutel: JKGWEZMHRXGMLG-VHEBQXMUSA-N
- LACHT: OC1=C2C(C=CC=N2)=C(/N=N/C2C=CC(S(N)(=O)=O)=CC=2)C=C1
Berekende eigenschappen
- Exacte massa: 328.06316
- Monoisotopische massa: 328.063011
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 3
- Complexiteit: 615
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- Topologisch pooloppervlak: 123
- XLogP3: 2.6
Experimentele eigenschappen
- Dichtheid: 1.51
- Kookpunt: 576.2°C at 760 mmHg
- Vlampunt: 302.3°C
- Brekindex: 1.719
- PSA: 114.51
Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- Gerelateerde literatuur
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
16588-39-9 (Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-) Gerelateerde producten
- 1203032-38-5(4-methoxy-3,5-dimethyl-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}benzene-1-sulfonamide)
- 2228604-50-8(tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride)
- 496019-91-1(1-(2-fluorophenyl)-4-(mesitylsulfonyl)piperazine)
- 2229283-63-8(2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine)
- 1803751-85-0(Ethyl 4-cyano-3-fluoro-2-hydroxyphenylacetate)
- 1220036-20-3(5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine)
- 2228722-82-3(Methyl 2-hydroxy-3-methyl-3-(1,3-thiazol-4-yl)butanoate)
- 2171292-00-3(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methyloxolane-3-carboxylic acid)
- 2228393-85-7(methyl 3-amino-2-(2-ethynylphenyl)propanoate)
- 105687-81-8(26-Homo-1,25-dihydroxyvitamin D3)
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk

Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
